molecular formula C19H21NO3 B397525 N-(4-acetylphenyl)-4-butoxybenzamide

N-(4-acetylphenyl)-4-butoxybenzamide

Cat. No.: B397525
M. Wt: 311.4g/mol
InChI Key: AGTAUXNDTSJHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Acetylphenyl)-4-butoxybenzamide is a benzamide derivative characterized by a 4-butoxy group attached to the benzamide ring and a 4-acetylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry, particularly in antimicrobial and synthetic studies, due to its structural versatility .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4g/mol

IUPAC Name

N-(4-acetylphenyl)-4-butoxybenzamide

InChI

InChI=1S/C19H21NO3/c1-3-4-13-23-18-11-7-16(8-12-18)19(22)20-17-9-5-15(6-10-17)14(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

AGTAUXNDTSJHBV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-acetylphenyl)-4-butoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Effects on the Benzamide Core

Compound Name Benzamide Substituent Phenyl Ring Substituent Key Functional Groups Biological Activity Reference
This compound 4-Butoxy 4-Acetyl Acetyl, butoxy Not explicitly reported
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-Methoxybenzamido 4-Bromo Bromo, methoxy Not reported
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide 4-Phenylbutoxy 3-Acetyl-2-hydroxy Hydroxy, phenylbutoxy, acetyl Not reported
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide None 4-Amino-2-methoxy Amino, methoxy Not reported

Key Observations:

  • Electronic Effects: The 4-acetyl group is electron-withdrawing, which may polarize the amide bond and influence binding interactions. In contrast, methoxy () and amino () groups are electron-donating, altering electronic density on the aromatic rings.
  • Steric Effects : Bulkier substituents like phenylbutoxy () or bis(4-methoxybenzyl)carbamothioyl () may hinder molecular packing or target binding compared to the simpler butoxy group.

Critical Analysis of Structural and Functional Differences

  • Acetyl vs.
  • Butoxy vs. Methoxy Chains: The butoxy group’s longer alkyl chain may enhance solubility in non-polar environments compared to methoxy derivatives ().
  • Lack of Heterocycles : Unlike the benzimidazole-containing analogue (), the target compound lacks a fused heterocycle, which could limit its antimicrobial potency.

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